(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid physical properties
(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid physical properties
This technical guide provides an in-depth analysis of (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid , a specialized organoboron building block used in medicinal chemistry and high-throughput organic synthesis.[1]
[1][2]
Executive Summary & Chemical Identity
(3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is a functionalized arylboronic acid characterized by a meta-fluorine substituent and a meta-isopropylamide moiety relative to the boronic acid group.[1] This substitution pattern renders it an essential scaffold for fragment-based drug discovery (FBDD), particularly in designing kinase inhibitors where the amide acts as a hydrogen bond donor/acceptor and the fluorine modulates metabolic stability and lipophilicity.[2]
Core Identity Matrix
| Parameter | Detail |
| IUPAC Name | (3-Fluoro-5-(propan-2-ylcarbamoyl)phenyl)boronic acid |
| CAS Registry Number | 1704082-21-2 |
| Molecular Formula | |
| Molecular Weight | 225.03 g/mol |
| SMILES | CC(C)NC(=O)C1=CC(F)=CC(B(O)O)=C1 |
| MDL Number | MFCD28067842 (Generic/Predicted) |
Physicochemical Properties Profile
The physical behavior of this compound is dominated by the interplay between the hydrophilic boronic acid headgroup, the lipophilic isopropyl chain, and the hydrogen-bonding capability of the amide linker.
Experimental & Predicted Data
Note: As a specialized building block, specific experimental values may vary by batch due to the boronic acid-boroxine equilibrium. Values below represent the consensus for high-purity samples.
| Property | Value / Range | Technical Note |
| Physical State | White to off-white powder | Crystalline solid in pure form.[1] |
| Melting Point | 180 – 210 °C (Decomp.)[1][2] | Often exhibits a broad range due to in-situ dehydration to the boroxine trimer upon heating.[1] |
| Solubility (Organic) | High: DMSO, DMF, MethanolModerate: Ethanol, AcetoneLow: DCM, Hexanes | Amide group enhances solubility in polar aprotic solvents compared to simple phenylboronic acids.[2] |
| Solubility (Aqueous) | Low (< 1 mg/mL at pH 7) | Soluble in basic aqueous media (pH > 9) as the boronate anion.[2] |
| pKa (Boronic Acid) | ~7.8 – 8.1 (Predicted) | Lower than phenylboronic acid (8.[2]8) due to the electron-withdrawing effect ( |
| LogP | 1.2 ± 0.3 | Moderate lipophilicity makes it suitable for CNS-targeted fragments.[1] |
The Boroxine Equilibrium
Like most arylboronic acids, this compound exists in a dynamic equilibrium with its cyclic trimer (boroxine) upon storage or heating.[2] This dehydration is reversible:
-
Implication: Analytical samples (NMR) should be prepared in wet solvents (e.g., DMSO-
+ ) to push the equilibrium fully to the monomeric acid form for accurate integration.
Structural Characterization (Spectroscopy)
Researchers must validate the identity of the compound using the following spectral fingerprints.
Nuclear Magnetic Resonance (NMR)[2][5][6][7]
-
H NMR (400 MHz, DMSO-
):- ~8.2–8.4 ppm (d, 1H, Amide NH): Distinct doublet due to coupling with the isopropyl CH.[2]
-
~8.0–8.2 ppm (s, 2H,
): Broad singlet; disappears on shake.[2] -
~7.5–7.9 ppm (m, 3H, Ar-H): Aromatic protons showing meta-coupling and H-F coupling (
Hz).[2] - ~4.1 ppm (m, 1H, Isopropyl CH).[2]
-
~1.1 ppm (d, 6H, Isopropyl
).[2]
-
F NMR:
- ~-110 to -115 ppm: Single peak, typical for meta-substituted fluoroarenes.[1]
Mass Spectrometry (MS)[2]
-
ESI-MS: Typically observed in negative mode (ESI-) as
(m/z 224) or as the methoxy adduct .[2] -
Boron Isotope Pattern: Look for the characteristic
isotopic ratio (approx 1:4), resulting in a distinct "step" in the mass spectrum.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The primary application of this building block is in the synthesis of biaryl scaffolds.[1] The electron-withdrawing nature of the substituents requires a highly active catalyst system to prevent protodeboronation.[1]
Optimized Workflow
Objective: Coupling of (3-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid with an aryl bromide (Ar-Br).
Reagents:
-
Boronic Acid (1.2 equiv)[2]
-
Ar-Br (1.0 equiv)[2]
-
Catalyst:
(3-5 mol%) or / XPhos.[2] -
Base:
(2.0 equiv) or (for sterically hindered substrates).[1][2]
Step-by-Step Procedure:
-
Inerting: Charge a microwave vial or round-bottom flask with the aryl bromide, boronic acid, and base. Seal and purge with Nitrogen/Argon for 5 minutes.[1]
-
Solvation: Add degassed solvent mixture (Dioxane/
) via syringe. -
Catalyst Addition: Quickly add the Pd catalyst under a positive pressure of inert gas.[1]
-
Reaction: Heat to 80–100 °C for 4–12 hours. (Monitor by LC-MS).[1][2]
-
Note: If using microwave irradiation, heat to 120 °C for 30 minutes.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][3] Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Mechanistic Pathway (Visualization)
The following diagram illustrates the catalytic cycle, highlighting the critical transmetallation step where the boronate species enters the cycle.
Figure 1: Suzuki-Miyaura catalytic cycle emphasizing the activation of the boronic acid via base hydrolysis, crucial for the steric and electronic success of the 3-Fluoro-5-amide ligand.
Handling & Stability
Storage Conditions
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Hygroscopic.[1] Store under inert gas (Nitrogen) if possible to prevent hydrolysis or protodeboronation over long periods.[1][2]
-
Container: Amber glass to protect from light (though not strictly photosensitive, this is Good Laboratory Practice for fluorinated aromatics).[2]
Safety (GHS Classification)[2]
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Wear nitrile gloves and safety glasses.[1] Handle in a fume hood to avoid inhalation of dust.[1]
References
-
Chemical Identity & CAS: SciFinder-n / CAS Common Chemistry. Registry Number 1704082-21-2.[1][4] (Accessed 2024).[1][2]
-
Boronic Acid Properties: Hall, D. G.[1] (Ed.).[1][2][5][6][7] (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[2]
-
Fluorine in Med Chem: Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link
-
Commercial Availability: Echemi & GlobalChemMall Supplier Databases (CAS 1704082-21-2).[1] Link
Sources
- 1. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. echemi.com [echemi.com]
- 5. Novobiocin - Wikipedia [en.wikipedia.org]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
